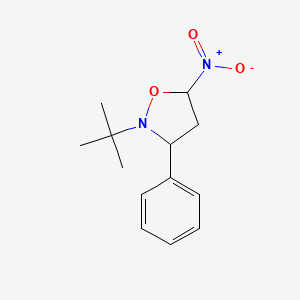
6-(Acetyloxy)hex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetyloxy)hex-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the sixth carbon of a hexenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)hex-4-enoic acid can be achieved through several methods. One common approach involves the esterification of hex-4-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps such as solvent extraction and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetyloxy)hex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, resulting in a saturated compound.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
6-(Acetyloxy)hex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Acetyloxy)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the hexenoic acid chain can interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hex-4-enoic acid: Similar structure but lacks the acetyloxy group.
Acetic acid: Contains the acetyloxy group but lacks the hexenoic acid chain.
But-2-enoic acid: Similar unsaturated carboxylic acid with a shorter carbon chain.
Uniqueness
6-(Acetyloxy)hex-4-enoic acid is unique due to the presence of both the acetyloxy group and the hexenoic acid chain, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Número CAS |
83145-57-7 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
6-acetyloxyhex-4-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-7(9)12-6-4-2-3-5-8(10)11/h2,4H,3,5-6H2,1H3,(H,10,11) |
Clave InChI |
TVLMERTURHBRHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


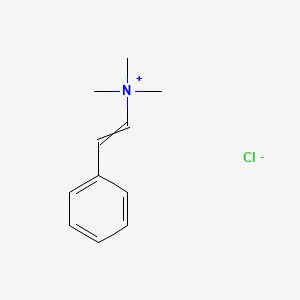
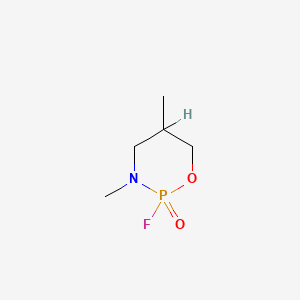
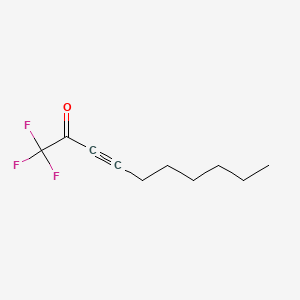
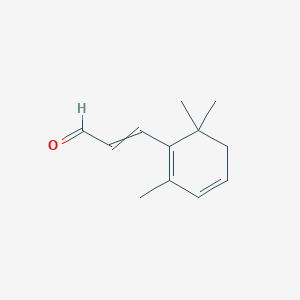
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
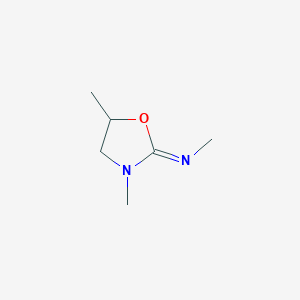

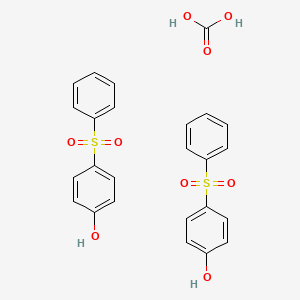
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
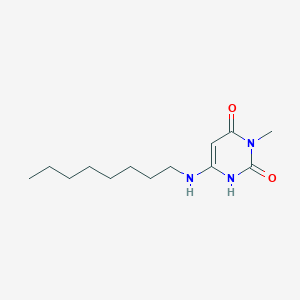
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
